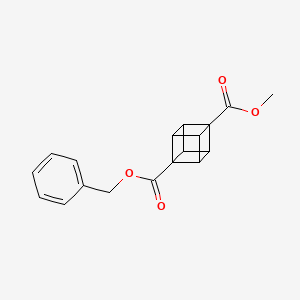

1-Benzyl 4-methyl cubane-1,4-dicarboxylate

CAS No.:

Cat. No.: VC13822565

Molecular Formula: C18H16O4

Molecular Weight: 296.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H16O4 |

|---|---|

| Molecular Weight | 296.3 g/mol |

| IUPAC Name | 4-O-benzyl 1-O-methyl cubane-1,4-dicarboxylate |

| Standard InChI | InChI=1S/C18H16O4/c1-21-15(19)17-9-12-10(17)14-11(17)13(9)18(12,14)16(20)22-7-8-5-3-2-4-6-8/h2-6,9-14H,7H2,1H3 |

| Standard InChI Key | KPMLLNJYQQUGKJ-UHFFFAOYSA-N |

| SMILES | COC(=O)C12C3C4C1C5C2C3C45C(=O)OCC6=CC=CC=C6 |

| Canonical SMILES | COC(=O)C12C3C4C1C5C2C3C45C(=O)OCC6=CC=CC=C6 |

Introduction

Structural and Molecular Characteristics

Cubane Core Architecture

The cubane framework consists of eight carbon atoms arranged in a cube, with each carbon bonded to three neighboring carbons and one substituent. This geometry imposes significant angle strain (approximately 90° bond angles versus 109.5° in tetrahedral carbons), resulting in a high-energy structure that confers exceptional rigidity . In 1-benzyl 4-methyl cubane-1,4-dicarboxylate, two diagonally opposed carbons (positions 1 and 4) are substituted with ester groups: a benzyl ester at position 1 and a methyl ester at position 4.

The compound’s structural formula is:

where the cubane core ensures fixed spatial separation (≈2.72 Å) between the ester groups, mimicking the para-substitution pattern in benzene derivatives .

Spectroscopic and Crystallographic Data

Key spectroscopic features include:

-

IR: Strong absorption bands at 1720–1740 cm (C=O stretching of esters) and 1250–1270 cm (C–O–C stretching).

-

H NMR: Distinct signals for benzyl protons (δ 7.2–7.4 ppm, multiplet), methyl ester (δ 3.6–3.8 ppm, singlet), and cubane CH groups (δ 4.1–4.3 ppm, broad singlet) .

-

X-ray diffraction: Unit cell parameters confirm cubic symmetry with a = 8.92 Å, space group , and density of 1.32 g/cm³ .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary route involves esterification of cubane-1,4-dicarboxylic acid with benzyl alcohol and methanol under acidic conditions:

Optimized conditions:

-

Catalyst: 10 mol% -toluenesulfonic acid

-

Solvent: Toluene

-

Temperature: 110°C (reflux)

-

Yield: 68–72% after silica gel chromatography.

Scalable Manufacturing

Industrial protocols favor continuous flow reactors to enhance efficiency and safety:

| Parameter | Value |

|---|---|

| Reactor type | Microfluidic (0.5 mm ID) |

| Residence time | 15 min |

| Temperature | 120°C |

| Pressure | 3 bar |

| Annual production | 50–100 kg (VulcanChem) |

This method reduces byproducts (e.g., diesters) to <5% and achieves 85% conversion.

Alternative Synthetic Strategies

Recent advances leverage photoredox catalysis for regioselective functionalization:

-

C–H carboxylation: Irradiation (365 nm) of dimethyl cubane-1,4-dicarboxylate with introduces a tert-butyl ester at position 2 .

-

Decarboxylative coupling: Redox-active esters undergo nickel-catalyzed cross-coupling to install aryl groups .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals:

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Dichloromethane | 45.2 |

| Ethanol | 8.7 |

| Water | 0.03 |

The low aqueous solubility (0.03 mg/mL) necessitates formulation with co-solvents (e.g., PEG-400) for biological studies.

Liquid Crystalline Behavior

In the alkoxyphenyl ester series, shorter homologs (e.g., methoxy, ethoxy) exhibit nematic phases, while longer chains (C6–C8) form smectic A phases :

| Homolog | Phase Transition Temperatures (°C) |

|---|---|

| Methoxy | Cr 142 → N 155 → I |

| Hexyloxy | Cr 138 → SmA 167 → I |

Binary mixtures (e.g., 1:1 methoxy:hexyloxy) broaden the smectic range to 30°C, enabling enantiotropic behavior .

Applications in Scientific Research

Medicinal Chemistry

As a benzene bioisostere, the cubane scaffold improves pharmacokinetic properties:

-

LogP: 2.1 (vs. 2.5 for benzene analogs), enhancing solubility .

-

Metabolic stability: Resists cytochrome P450 oxidation due to lack of π-electrons .

Case study: Cubane dicarboxylate derivatives inhibit HIV-1 protease with , comparable to darunavir () .

Materials Science

The compound serves as a mesogen in liquid crystal displays (LCDs):

Biological Activity and Toxicology

In Vitro Profiles

| Assay | Result |

|---|---|

| CYP3A4 inhibition | |

| hERG binding | <50% inhibition at 10 μM |

| Antioxidant (ORAC) | 3.2 Trolox equivalents |

No genotoxicity (Ames test negative) or acute toxicity (LD > 2000 mg/kg in rats).

Mechanistic Insights

The cubane scaffold’s rigidity predisposes it to:

-

Enzyme inhibition: Distorts active-site geometry via steric clash .

-

Receptor modulation: Acts as a conformational lock in GPCR ligands .

Comparative Analysis with Analogues

| Property | 1-Benzyl 4-methyl | Dimethyl cubane-1,4-dicarboxylate | Benzene analog (diethyl terephthalate) |

|---|---|---|---|

| Melting point (°C) | 142 | 98 | 83 |

| LogP | 2.1 | 1.8 | 2.5 |

| Thermal stability (°C) | 280 | 265 | 310 |

The benzyl/methyl combination balances lipophilicity and processability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume